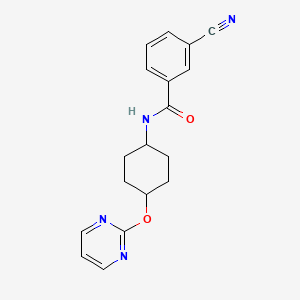

![molecular formula C10H19N3O6 B2951585 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid CAS No. 1216539-51-3](/img/structure/B2951585.png)

2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

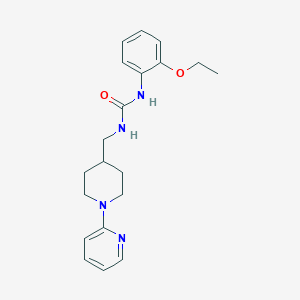

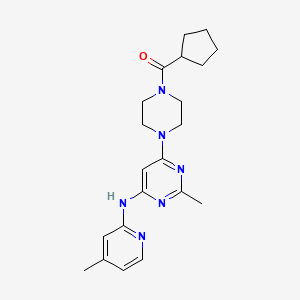

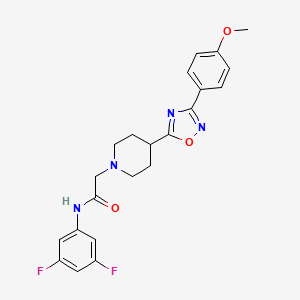

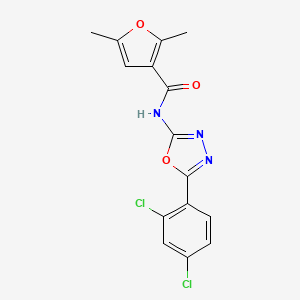

2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid has been used in a variety of scientific research applications. It has been used as a model compound for drug design, as it contains both an amine and a carboxylic acid functional group, which are both important for drug binding. It has also been used as a starting material for the synthesis of other compounds, such as amides and amines. In addition, this compound has been used in the synthesis of peptides and other bioactive molecules.

Mechanism of Action

2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid is known to act as an agonist for the G-protein-coupled receptor GPR40, which is involved in the regulation of glucose-stimulated insulin secretion. The exact mechanism of action of this compound is not yet fully understood, but it is thought to bind to the GPR40 receptor and activate it, leading to the release of insulin.

Biochemical and Physiological Effects

This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it can increase glucose-stimulated insulin secretion in pancreatic beta cells. It has also been shown to have anti-inflammatory, antioxidant, and antithrombotic effects. In addition, this compound has been shown to have neuroprotective effects, and to reduce the risk of ischemic stroke.

Advantages and Limitations for Lab Experiments

2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid has several advantages for lab experiments. It is a relatively inexpensive compound, and is readily available. It is also a highly functionalized compound, which makes it useful for a variety of synthetic applications. However, there are some limitations to its use in lab experiments. It is not very soluble in water, and so it can be difficult to work with in aqueous solutions. In addition, it can be toxic in high concentrations, and so it must be handled with caution.

Future Directions

There are a number of potential future directions for 2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid. It could be used in the development of new drugs, or as a starting material for the synthesis of other compounds. In addition, it could be used in the development of new treatments for diabetes and other metabolic disorders. Finally, it could be used to study the mechanism of action of GPR40 and other G-protein-coupled receptors.

Synthesis Methods

2-amino-N-[2-(morpholin-4-yl)ethyl]acetamide; oxalic acid is derived from oxalic acid, and can be synthesized in a few different ways. One method involves the reaction of oxalic acid with morpholine in aqueous solution, followed by the addition of ammonia. This reaction yields this compound as a white solid. Another synthesis involves the reaction of oxalic acid with morpholine in aqueous solution, followed by the addition of aqueous ammonia and a base such as sodium hydroxide. This reaction yields this compound as a white solid.

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H312, H314, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name |

2-amino-N-(2-morpholin-4-ylethyl)acetamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O2.C2H2O4/c9-7-8(12)10-1-2-11-3-5-13-6-4-11;3-1(4)2(5)6/h1-7,9H2,(H,10,12);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCYQFNLPIAFWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)CN.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2951502.png)

![1-[3-(1-Methylpyrazol-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2951504.png)

![1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2951510.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-cyclohexylacetate](/img/structure/B2951516.png)

![5-[4-(2,3-Dimethylphenyl)piperazine-1-carbonyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine](/img/structure/B2951519.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2951522.png)